molecular formula C6H13NO B14355051 2-Propanamine, N-(1-methylethylidene)-, N-oxide CAS No. 94143-77-8

2-Propanamine, N-(1-methylethylidene)-, N-oxide

Cat. No.: B14355051
CAS No.: 94143-77-8
M. Wt: 115.17 g/mol
InChI Key: MWBQWQYVNFFKFE-UHFFFAOYSA-N
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Description

2-Propanamine, N-(1-methylethylidene)-, N-oxide is a chemical compound with the molecular formula C6H13NO It is an organic compound that belongs to the class of amines and oxides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanamine, N-(1-methylethylidene)-, N-oxide typically involves the reaction of 2-propanamine with an oxidizing agent. One common method is the oxidation of 2-propanamine using hydrogen peroxide in the presence of a catalyst. The reaction conditions usually include a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Propanamine, N-(1-methylethylidene)-, N-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different oxides.

    Reduction: It can be reduced back to 2-propanamine under specific conditions.

    Substitution: The amine group can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Transition metal catalysts such as platinum or palladium.

Major Products Formed

    Oxidation: Formation of higher oxides or nitrates.

    Reduction: Regeneration of 2-propanamine.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

2-Propanamine, N-(1-methylethylidene)-, N-oxide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propanamine, N-(1-methylethylidene)-, N-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its concentration and the presence of other interacting molecules. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Propanamine, N-(1-methylethylidene)-: A related compound without the oxide group.

    2-Methyl-2-propanamine: Another amine with a similar structure but different functional groups.

    N-Methyl-2-propanamine: A methylated derivative with distinct chemical properties.

Uniqueness

2-Propanamine, N-(1-methylethylidene)-, N-oxide is unique due to its combination of amine and oxide functional groups, which confer specific reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.

Properties

CAS No.

94143-77-8

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

N-propan-2-ylpropan-2-imine oxide

InChI

InChI=1S/C6H13NO/c1-5(2)7(8)6(3)4/h5H,1-4H3

InChI Key

MWBQWQYVNFFKFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)[N+](=C(C)C)[O-]

Origin of Product

United States

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